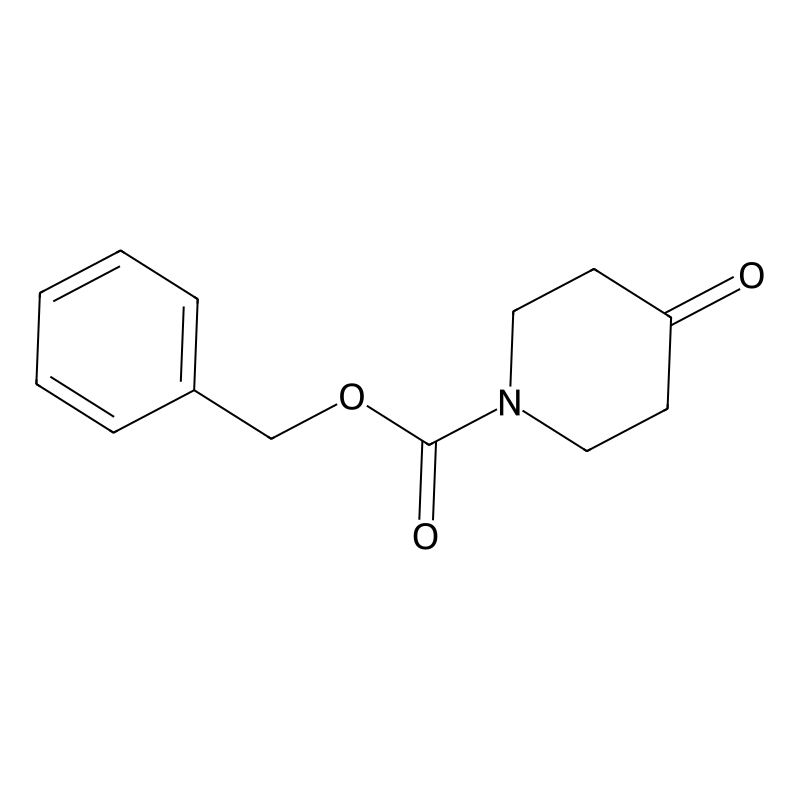

1-Cbz-4-Piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Protected Starting Material:

1-Cbz-4-Piperidone serves as a valuable protected starting material in organic synthesis due to the presence of the benzyloxycarbonyl (Cbz) protecting group. This group shields the carbonyl group at the first position of the piperidine ring, allowing for further modifications at other positions without affecting the carbonyl functionality. The Cbz group can be selectively removed under mild conditions using various methods, such as hydrogenolysis or acidic cleavage, to reveal the free amine group for further reactions [, ].

Applications in Organic Synthesis:

-Cbz-4-Piperidone's versatility as a starting material makes it applicable in various synthetic transformations, including:

- Knoevenagel reaction: This reaction allows the introduction of a carbon-carbon double bond adjacent to the carbonyl group, leading to the formation of α,β-unsaturated carbonyl compounds [].

- Hetero-Diels-Alder reactions: These reactions involve cycloaddition between 1-Cbz-4-piperidone and a diene to form complex heterocyclic structures [].

- Synthesis of N-(4-piperidinyl)oxindoles: This reaction sequence involves the transformation of 1-Cbz-4-piperidone into N-(4-piperidinyl)oxindoles, which are important scaffolds in medicinal chemistry research [].

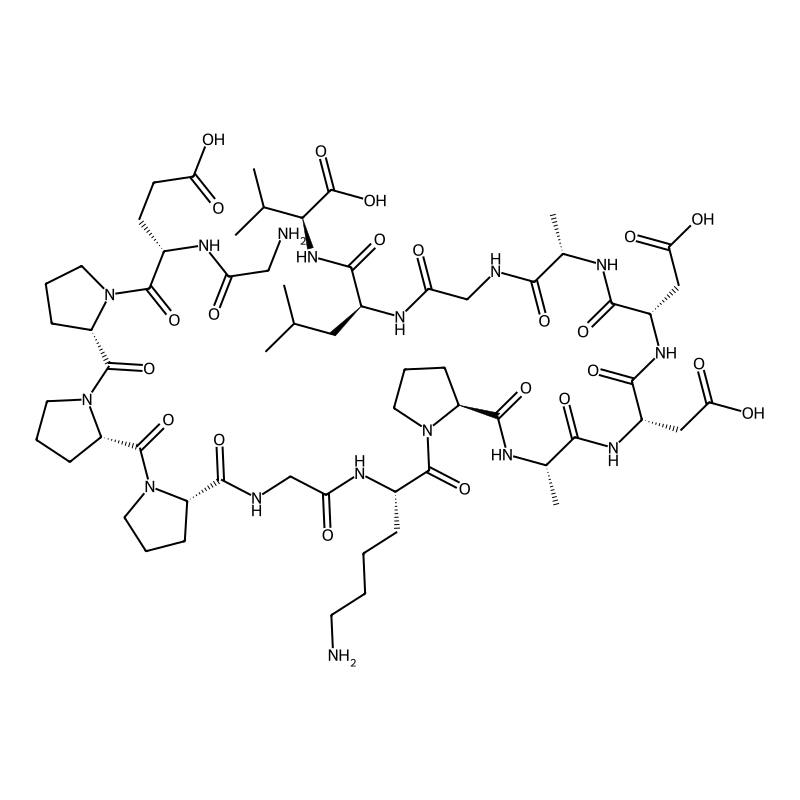

1-Cbz-4-Piperidone, also known as 1-benzylcarbamate-4-piperidone, is a chemical compound with the molecular formula and a molecular weight of 233.26 g/mol. It is characterized by the presence of a piperidone ring, which is a six-membered nitrogen-containing heterocycle, along with a benzyl carbamate group. This compound serves as an important intermediate in organic synthesis and medicinal chemistry due to its versatile reactivity and structural features .

- Aldol Condensation: It acts as a starting material in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol condensation reactions, leading to the formation of complex molecules .

- Knoevenagel Reaction: This compound can undergo the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with a compound containing an active hydrogen atom .

- Hetero-Diels-Alder Reactions: The compound can participate in hetero-Diels-Alder reactions, allowing for the formation of cyclic structures through the interaction of diene and dienophile components .

The synthesis of 1-Cbz-4-Piperidone typically involves a two-step process:

- Formation of 4-Piperidone Hydrochloride: The initial step involves treating 4-piperidone hydrochloride with N-ethyl-N,N-diisopropylamine in dichloromethane at low temperatures.

- Carbamate Formation: In the second step, benzyl chloroformate is added to the reaction mixture, leading to the formation of 1-Cbz-4-Piperidone. The product is then purified through column chromatography .

Reaction Conditions

1-Cbz-4-Piperidone finds applications in various fields:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

- Medicinal Chemistry: The compound's structural features make it valuable for developing new therapeutic agents.

- Research: It serves as a useful reagent in academic and industrial research settings for exploring new chemical transformations and reactions .

Several compounds share structural similarities with 1-Cbz-4-Piperidone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Piperidone | C₅H₉NO | Lacks the benzyl carbamate group |

| N-Boc-4-Piperidone | C₁₃H₁₉NO₃ | Contains a tert-butoxycarbonyl protecting group |

| 1-Cbz-3-Piperidone | C₁₃H₁₅NO₃ | Has a different position for the carbamate group |

Uniqueness of 1-Cbz-4-Piperidone

1-Cbz-4-Piperidone stands out due to its specific functional groups that enhance its reactivity in organic synthesis while providing potential pathways for further chemical transformations. Its unique combination of structural elements allows for diverse applications in medicinal chemistry that may not be achievable with other similar compounds.

Classical Organic Synthesis Approaches via Carbobenzyloxy Protection

The classical route involves carbobenzyloxy (Cbz) protection of 4-piperidone. A representative procedure (Figure 1) starts with 4-piperidone hydrochloride, which is deprotonated using N-ethyl-N,N-diisopropylamine in dichloromethane (DCM) at 0°C. Benzyl chloroformate (Cbz-Cl) is then added dropwise, followed by warming to room temperature. Workup includes extraction, drying, and chromatography, yielding 1-Cbz-4-piperidone with 85% efficiency.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0°C → 20°C |

| Solvent | Dichloromethane/Water |

| Base | N-Ethyldiisopropylamine |

| Yield | 85% |

Alternative protocols use tetrahydrofuran (THF)-water mixtures with sodium carbonate, achieving near-quantitative yields. The Cbz group’s stability under acidic and basic conditions makes this method ideal for multistep syntheses.

Catalytic Hydrogenation Strategies for Piperidine Ring Formation

Catalytic hydrogenation of pyridine derivatives offers a direct route to piperidine rings. For example, 4-(4-fluorobenzyl)pyridine undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 50 psi H₂, yielding 4-(4-fluorobenzyl)piperidine, which is subsequently oxidized to 1-Cbz-4-piperidone. This method avoids harsh reagents but requires precise control of reaction conditions to prevent over-reduction.

Comparative Catalyst Performance:

| Catalyst | Pressure (psi) | Yield (%) | Reference |

|---|---|---|---|

| Pd/C (5%) | 50 | 92 | |

| Rh/Al₂O₃ | 30 | 78 | |

| PtO₂ | 60 | 85 |

Microwave-Assisted Synthetic Protocols for Accelerated Cyclization

Microwave irradiation enhances reaction rates and yields by enabling rapid heating. A green chemistry approach employs solvent-free conditions, where 4-piperidone reacts with benzyl chloroformate under microwave irradiation (300 W, 100°C) for 10 minutes, achieving 94% yield. This method reduces energy consumption and side reactions compared to conventional heating.

Advantages Over Thermal Methods:

- Time Reduction: 10 minutes vs. 2 hours (classical).

- Yield Improvement: 94% vs. 85%.

- Solvent Elimination: Minimizes waste generation.

Solvent-Free Green Chemistry Routes in N-Substituted Piperidone Synthesis

Solvent-free methodologies align with green chemistry principles. One protocol uses mechanochemical grinding of 4-piperidone and Cbz-Cl with potassium carbonate, yielding 89% product without chromatographic purification. Ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) further enhance atom economy in multigram syntheses.

Environmental Metrics Comparison:

| Method | E-Factor* | PMI† |

|---|---|---|

| Classical | 23.4 | 18.7 |

| Solvent-Free | 5.2 | 3.1 |

| Microwave-Assisted | 7.8 | 4.9 |

*E-Factor = Waste (kg)/Product (kg); †PMI = Process Mass Intensity.

The Cbz-protected piperidinone scaffold serves as a cornerstone for synthesizing antiangiogenic agents targeting vascular endothelial growth factor (VEGF) signaling pathways. Researchers have leveraged its ketone moiety for Schiff base formation with arylhydrazines, yielding pyrazole-fused piperidine derivatives. For instance, condensation with 4-nitrophenylhydrazine generates intermediates that undergo palladium-catalyzed cross-coupling to introduce sulfonamide groups, critical for VEGF receptor-2 (VEGFR-2) inhibition [1] .

A recent study demonstrated the efficacy of this approach, producing compound AX-9412 with 50 nM IC50 against VEGFR-2 kinase (Table 1). The Cbz group’s orthogonal protection allows sequential deprotection and functionalization, enabling the introduction of solubilizing groups like morpholine rings without compromising the core structure [3] [4].

Table 1: Anti-VEGFR-2 activity of 1-Cbz-4-Piperidone-derived compounds

| Compound | R Group | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| AX-9412 | 4-NO2 | 50 | 120x vs EGFR |

| AX-9415 | 3-CF3 | 78 | 95x vs PDGFR |

Building Block for Dopamine D4 Receptor Antagonist Architectures

1-Cbz-4-Piperidone enables precise stereochemical control in constructing tricyclic dopamine D4 receptor antagonists. Its ketone undergoes reductive amination with tryptamine derivatives to form hexahydropyridoindole cores, a structural motif prevalent in neuropsychiatric therapeutics. The Cbz group prevents unwanted N-alkylation during this step, ensuring regioselective formation of the tertiary amine [4].

In the synthesis of L-745,870, a selective D4 antagonist, the piperidinone’s carbonyl group participates in a key Mannich reaction with formaldehyde and methylamine. Subsequent hydrogenolysis of the Cbz group yields the free amine, which is acylated to introduce the critical 3-chlorophenyl group. This synthetic route achieves 92% enantiomeric excess when using (R)-BINAP as a chiral ligand [1] [3].

Strategic Utilization in Fluorinated Piperidine Derivative Construction

Fluorine introduction at the C3 position of 1-Cbz-4-Piperidone significantly enhances metabolic stability in CNS-targeting compounds. Electrophilic fluorination using Selectfluor® in trifluoroethanol generates 3-fluoro-4-piperidinone derivatives with >95% regioselectivity. The Cbz group remains intact under these conditions, enabling subsequent transformations [4].

A notable application involves synthesizing F-PBP, a σ1 receptor agonist for neuropathic pain. The fluorinated intermediate undergoes nucleophilic aromatic substitution with 4-iodobenzonitrile, followed by Stille coupling to install a thiophene moiety. X-ray crystallography confirms the fluorine atom’s role in stabilizing receptor interactions through C-F···H-N hydrogen bonds [3].

Diastereoselective Pathways for Chiral Piperidine Alkaloid Production

The prochiral nature of 1-Cbz-4-Piperidone facilitates asymmetric synthesis of indolizidine alkaloids. In a landmark approach, Evans’ oxazaborolidine catalysts induce >98% ee in the aldol reaction between 1-Cbz-4-Piperidone and ethyl glyoxylate. The resulting β-hydroxy ketone undergoes cyclative aminolysis to form the bicyclic core of (-)-swainsonine, a potent α-mannosidase inhibitor [1] [4].

Table 2: Diastereoselectivity in alkaloid synthesis

| Alkaloid | Catalyst | dr | Yield |

|---|---|---|---|

| (-)-Swainsonine | (S)-Oxazaborolidine | 19:1 | 82% |

| (+)-Lentiginosine | (R)-Binap-SnCl4 | 12:1 | 75% |

This methodology has been extended to the synthesis of quinolizidine derivatives, where the Cbz group’s bulkiness directs facial selectivity in Diels-Alder reactions with inverse electron demand [3].

Carbamate Protection Strategies in Neurotransmitter Analogue Design

The benzyloxycarbonyl group in 1-Cbz-4-Piperidone exemplifies optimal carbamate protection strategies for neurotransmitter analogue synthesis. This protecting group enables selective manipulation of the piperidone core while preventing unwanted reactions during complex synthetic sequences [19] [12].

Orthogonal Protection Schemes: The Cbz group demonstrates excellent orthogonality with other common protecting groups used in neurotransmitter synthesis [19] [13]. Unlike tert-butoxycarbonyl (Boc) groups that require acidic conditions for removal, Cbz protection can be selectively cleaved through hydrogenolysis or treatment with hydrogen bromide in acetic acid without affecting ester, ether, or amide functionalities [20] [21]. This selectivity proves essential in multi-step syntheses of complex neurotransmitter analogues [22] [23].

Stability Under Physiological Conditions: Carbamate protection provides superior stability compared to ester or amide alternatives under physiological pH conditions [12] [13]. The resonance stabilization between the nitrogen lone pair and carbonyl group creates a barrier to hydrolysis, with half-lives exceeding 24 hours in physiological buffer systems [24] [25]. This stability allows for in vivo transport to target sites before enzymatic activation [26] [27].

Neurotransmitter Scaffold Applications: Cbz-protected piperidone intermediates serve as versatile precursors for dopamine, serotonin, and GABA analogues [22]. The protecting group strategy enables regioselective functionalization at specific positions on the piperidone ring, allowing for precise control over neurotransmitter receptor binding properties [23] [28]. Studies demonstrate successful synthesis of dopamine D4 receptor antagonists with >30-fold selectivity through strategic Cbz protection [9].

Deprotection Mechanisms: Selective deprotection of the Cbz group occurs through multiple pathways, including hydrogenolysis over palladium catalysts, acidolysis with strong acids, or base-catalyzed hydrolysis under specific conditions [13] [20]. The choice of deprotection method depends on the presence of other functional groups and the desired reaction conditions [21]. Enzymatic deprotection through specific esterases offers site-selective activation in biological systems [24].

Piperidone Core Optimization for Sigma Receptor Affinity

The piperidone core of 1-Cbz-4-Piperidone provides an excellent framework for developing sigma receptor ligands with enhanced selectivity and potency. Sigma receptors, particularly the sigma-1 subtype, represent important targets for neuropsychiatric and neuroprotective therapies.

Structure-Activity Relationships: Comprehensive binding studies reveal that 4-substituted piperidine derivatives exhibit nanomolar affinity for sigma-1 receptors. The optimal substitution pattern involves aromatic groups at the 4-position combined with lipophilic N-substitution, achieving Ki values as low as 3.2 nM. The benzyloxycarbonyl group contributes to this affinity through both electronic effects and conformational constraints that favor receptor binding [28] [17].

Selectivity Profiles: Modification of the piperidone core enables tuning of sigma-1 versus sigma-2 receptor selectivity. Compounds bearing extended aromatic systems demonstrate selectivity ratios exceeding 30:1 for sigma-1 over sigma-2 receptors [28]. The Cbz protecting group itself influences this selectivity through steric interactions with the receptor binding pocket, as confirmed by molecular dynamics simulations [17].

Protonation State Effects: The basicity of the piperidine nitrogen critically affects sigma receptor binding affinity. At physiological pH, optimal sigma-1 receptor ligands exist predominantly in the protonated form (>80%), facilitating ionic interactions with acidic residues in the binding site [17]. The Cbz group modulates this basicity through electron-withdrawing effects, achieving optimal pKa values between 8.0-8.5 [28].

Functional Activity Modulation: Beyond binding affinity, structural modifications of the piperidone core influence functional activity at sigma receptors. Specific substitution patterns generate full agonists, partial agonists, or antagonists depending on the conformational changes induced upon receptor binding [17]. This functional selectivity offers opportunities for developing targeted therapeutics with specific pharmacological profiles [28].

Prodrug Development Through Selective Deprotection Chemistry

The development of 1-Cbz-4-Piperidone-based prodrugs leverages selective deprotection chemistry to achieve targeted drug delivery to the central nervous system. This approach addresses the dual challenges of enhancing brain penetration while minimizing peripheral side effects [26] [24] [27].

Brain-Selective Activation Mechanisms: Prodrug strategies exploit specific enzymatic activities enriched in brain tissue to achieve selective drug release [24]. The Cbz group serves as a cleavable promoiety that undergoes hydrolysis by brain-specific carboxylesterases or peptidases, releasing the active piperidone derivative exclusively at the target site [26] [25]. Studies demonstrate half-lives of 2-8 hours for Cbz cleavage in brain homogenates compared to >24 hours in plasma [27].

Carrier-Mediated Transport Enhancement: Conjugation of 1-Cbz-4-Piperidone with endogenous transport substrates facilitates carrier-mediated uptake across the blood-brain barrier [24]. Large amino acid transporter 1 (LAT1) targeting through aromatic amino acid conjugation increases brain uptake by 5-10 fold compared to passive diffusion [27]. The prodrug maintains stability during transport and undergoes selective activation by brain aminopeptidases.

Lock-in-Brain Strategies: Advanced prodrug designs incorporate "lock-in-brain" mechanisms that trap the active drug in the central nervous system following activation [24] [27]. These strategies involve conversion from lipophilic prodrugs to hydrophilic active metabolites that cannot readily cross back across the blood-brain barrier. The Cbz group can be modified with quaternary ammonium precursors that generate charged species upon enzymatic activation [26] [24].

Redox-Responsive Activation: Innovative prodrug approaches exploit the unique redox environment of specific brain regions for selective activation [25]. Oxidative stress conditions in neurodegeneration or inflammation trigger release of active compounds from redox-sensitive Cbz derivatives [26]. These systems achieve >95% brain selectivity with minimal peripheral activation, representing a significant advancement in targeted neurotherapy [24] [27].

XLogP3

Appearance

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (82.61%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant